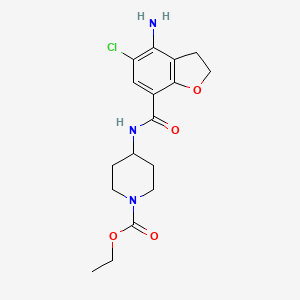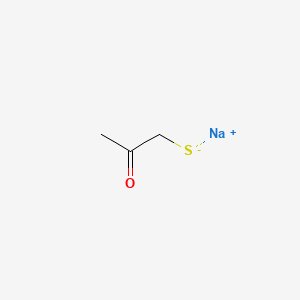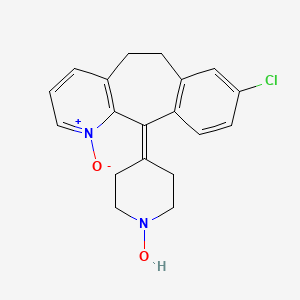
11-(N-Hydroxy) Loratadine 1-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(N-Hydroxy) Loratadine 1-Oxide is a derivative of loratadine, a nonsedating-type histamine H1-receptor antagonist commonly used to treat allergies . The compound has the molecular formula C19H19ClN2O2 and a molecular weight of 342.82 . It is one of the impurities formed during the synthesis of loratadine .
準備方法
The synthesis of 11-(N-Hydroxy) Loratadine 1-Oxide involves the hydroxylation of loratadine. The reaction typically requires specific conditions, including the presence of a hydroxylating agent and controlled temperature .
化学反応の分析
11-(N-Hydroxy) Loratadine 1-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to loratadine under specific conditions.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
11-(N-Hydroxy) Loratadine 1-Oxide has several scientific research applications, including:
作用機序
The mechanism of action of 11-(N-Hydroxy) Loratadine 1-Oxide is similar to that of loratadine. It acts as an antagonist of the histamine H1-receptor, blocking the action of histamine and thereby reducing allergic symptoms . The compound may also interact with other molecular targets and pathways involved in the inflammatory response .
類似化合物との比較
11-(N-Hydroxy) Loratadine 1-Oxide is unique compared to other similar compounds due to its specific structure and formation as an impurity of loratadine. Similar compounds include:
Desloratadine: A major metabolite of loratadine with antihistamine activity.
Loratadine: The parent compound used to treat allergies.
Other loratadine impurities: Various other impurities formed during the synthesis of loratadine.
These compounds share similar antihistamine properties but differ in their chemical structures and specific biological activities.
特性
分子式 |
C19H19ClN2O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22(24)19(14)18(17)13-7-10-21(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 |
InChIキー |
XLADMSXFOWEOIF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=[N+]4[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



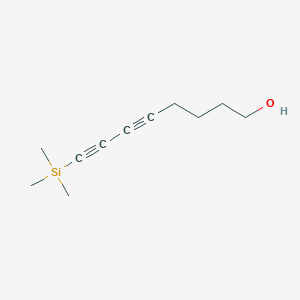
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
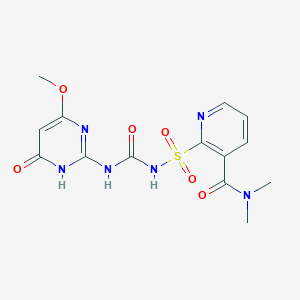
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)
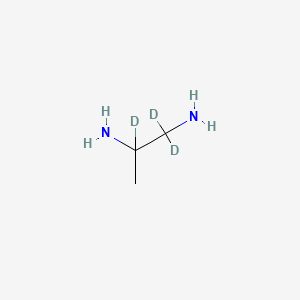
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
